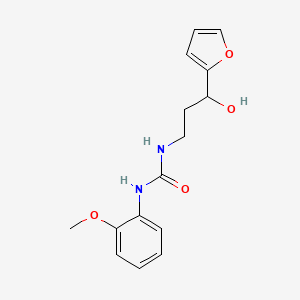
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea, a compound with the CAS number 1421441-33-9, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to explore its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is C15H18N2O4, with a molecular weight of 290.31 g/mol. The compound features a furan ring and a methoxyphenyl group that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.31 g/mol |
| CAS Number | 1421441-33-9 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study showed that derivatives of urea compounds demonstrated cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating effective inhibition of cell proliferation.
For example, derivatives with structural similarities showed IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines, suggesting that modifications in the urea structure can enhance anticancer activity .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been investigated. Similar urea derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, certain compounds were shown to reduce TNF-alpha and IL-6 levels in vitro, indicating a mechanism for anti-inflammatory action .
Study on Antitumor Activity
In a recent study by Xia et al., various urea derivatives were synthesized and screened for antitumor activity. The study highlighted that specific modifications in the urea moiety led to enhanced apoptosis in cancer cells. Notably, one derivative showed an IC50 value of 26 µM against the A549 cell line, indicating significant antitumor potential .
Cytotoxicity Evaluation
Another evaluation focused on the cytotoxic effects of urea derivatives on MCF-7 breast cancer cells. The results demonstrated that compounds similar to our target compound exhibited growth inhibition with IC50 values as low as 0.01 µM, showcasing their potency against breast cancer cells .
The biological activity of this compound may be attributed to its ability to interact with key cellular pathways involved in tumor progression and inflammation:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs).
- Induction of Apoptosis : It could promote apoptotic pathways through the activation of caspases.
- Modulation of Inflammatory Pathways : By inhibiting NF-kB signaling, it may reduce the expression of pro-inflammatory cytokines.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-13-6-3-2-5-11(13)17-15(19)16-9-8-12(18)14-7-4-10-21-14/h2-7,10,12,18H,8-9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVFHPYCJIHIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














